2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride
Overview
Description
2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride is a specialized chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with an ethoxy group, a morpholine carbonyl group, and a sulfonyl chloride group, making it a versatile reagent for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of the benzene ring. The ethoxy group is introduced through an ethylation reaction, while the morpholine carbonyl group is added via a carbonylation reaction. The sulfonyl chloride group is introduced in the final step through a chlorosulfonation reaction.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the sulfonyl chloride group to a sulfonic acid group.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Higher oxidation state derivatives of the compound.
Reduction: : Sulfonic acid derivatives.
Substitution: : Derivatives with various functional groups replacing the sulfonyl chloride.
Scientific Research Applications
2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: : As a reagent in organic synthesis and chemical reactions.
Biology: : In proteomics research for labeling and detecting proteins.
Medicine: : In drug discovery and development for synthesizing potential therapeutic compounds.
Industry: : In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound's reactivity makes it useful in labeling and detecting biological molecules.
Comparison with Similar Compounds
2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride is unique due to its specific combination of functional groups. Similar compounds include:
4-Morpholinecarbonyl chloride: : Lacks the ethoxy and benzenesulfonyl chloride groups.
2-Ethoxybenzenesulfonyl chloride: : Lacks the morpholine carbonyl group.
5-Aminobenzenesulfonyl chloride: : Lacks the ethoxy and morpholine carbonyl groups.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-ethoxy-5-(morpholine-4-carbonylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-2-21-11-4-3-10(9-12(11)22(14,18)19)15-13(17)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRXMAUDYIDCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)N2CCOCC2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374476 | |
Record name | 2-Ethoxy-5-[(morpholine-4-carbonyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-10-4 | |
Record name | 2-Ethoxy-5-[(morpholine-4-carbonyl)amino]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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